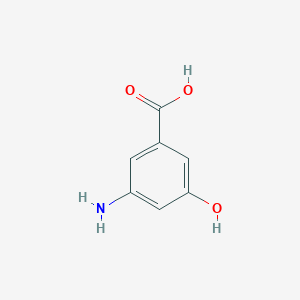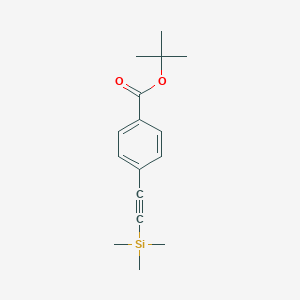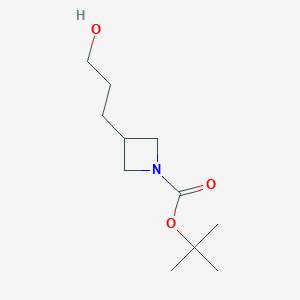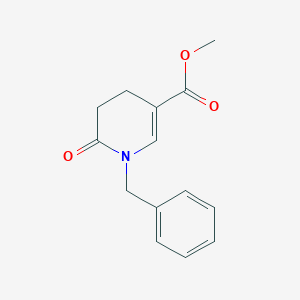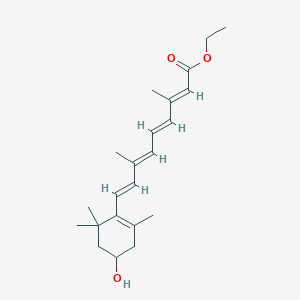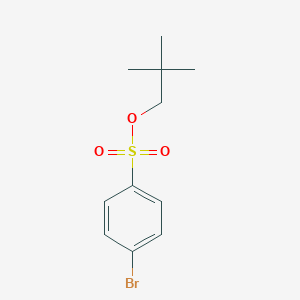
Neopentyl 4-bromobenzenesulfonate
Übersicht
Beschreibung
Neopentyl 4-bromobenzenesulfonate is an organic compound characterized by the presence of a neopentyl group attached to a 4-bromobenzenesulfonate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl 4-bromobenzenesulfonate can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (0°C) and is followed by stirring at room temperature for an extended period (24 hours) to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl 4-bromobenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines. The reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: The major products are typically the corresponding substituted neopentyl benzenesulfonates.
Suzuki-Miyaura Coupling: The major products are biphenyl derivatives, where the neopentyl group is retained, and the bromine is replaced by the aryl group from the boronic acid.
Wissenschaftliche Forschungsanwendungen
Neopentyl 4-bromobenzenesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is used in the preparation of functionalized materials, including polymers and advanced materials with specific electronic properties.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
Wirkmechanismus
The mechanism of action of neopentyl 4-bromobenzenesulfonate in chemical reactions involves the activation of the bromine atom as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine and formation of the substituted product. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the neopentyl benzenesulfonate and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Neopentyl 3-bromobenzenesulfonate: Similar in structure but with the bromine atom at the 3-position instead of the 4-position.
Neopentyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and leaving group properties.
Neopentyl 4-iodobenzenesulfonate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness: Neopentyl 4-bromobenzenesulfonate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The neopentyl group provides steric hindrance, which can influence the selectivity and outcome of reactions, while the bromine atom offers a good balance between reactivity and stability compared to other halogens .
Eigenschaften
IUPAC Name |
2,2-dimethylpropyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBARUAGAVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384347 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-15-8 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
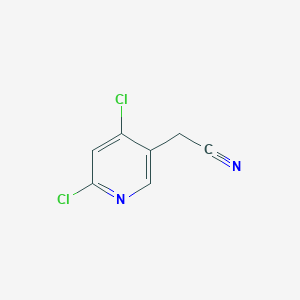

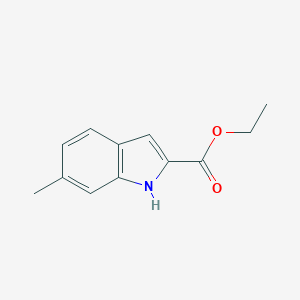
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)


